molecular formula C16H13NO B14521840 4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 62850-30-0

4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B14521840
CAS No.: 62850-30-0
M. Wt: 235.28 g/mol
InChI Key: ODWAADQHFCKVEL-UHFFFAOYSA-N
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Description

4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a phenoxy group attached to the indene ring system, which includes a nitrile group. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and indene ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation over Pd/C or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Oxo derivatives such as 4-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

    Reduction: Primary amines like 4-phenoxy-2,3-dihydro-1H-indene-1-amine.

    Substitution: Various substituted indene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy group and nitrile functionality play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenoxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry. The combination of the indene ring system with the phenoxy and nitrile functionalities makes it a versatile compound for synthetic and biological studies.

Properties

CAS No.

62850-30-0

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-phenoxy-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C16H13NO/c17-11-12-9-10-15-14(12)7-4-8-16(15)18-13-5-2-1-3-6-13/h1-8,12H,9-10H2

InChI Key

ODWAADQHFCKVEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C#N)C=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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